molecular formula C30H24N2O2 B12874921 2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12874921
M. Wt: 444.5 g/mol
InChI Key: KLSFPNUQHMOEJA-UHFFFAOYSA-N
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Description

Early Foundations in Oxazoline Chemistry

The origins of bisoxazoline ligands trace back to the 1980s, when Brunner et al. first explored oxazoline derivatives for asymmetric cyclopropanation reactions. Although initial enantiomeric excesses (ee) were modest (~5%), these studies demonstrated the potential of nitrogen-containing chiral ligands. Concurrently, Noyori and Knowles pioneered chiral phosphorus ligands, but nitrogen-based systems like oxazolines offered cost advantages due to their derivability from amino acids. By 1989, Nishiyama synthesized the first pyridine-linked bisoxazoline (PyBOX) ligands, achieving 93% ee in hydrosilylation reactions, while Masamune introduced malonate-derived bisoxazolines (BOX ligands) for copper-catalyzed cyclopropanations with 99% ee. These breakthroughs established bisoxazolines as privileged chiral scaffolds.

Emergence of Aryl-Substituted Derivatives

The integration of aryl groups into bisoxazoline frameworks emerged as a strategy to fine-tune steric bulk and π-interaction capabilities. Early BOX ligands featured alkyl substituents (e.g., tert-butyl), but their limited electronic versatility prompted exploration of aryl variants. Evans’ 1991 work with 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] demonstrated that steric modulation could enhance trans selectivity in cyclopropanations. However, aryl-substituted ligands like the title compound offered additional benefits:

  • Enhanced π-stacking with aromatic substrates
  • Adjustable electron-donating/withdrawing effects via para-substituents
  • Improved solubility in nonpolar media

This evolution paralleled Corey’s use of bisoxazoline-iron(III) complexes for enantioselective Diels-Alder reactions, underscoring the ligand architecture’s adaptability to diverse metal centers.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H24N2O2/c1-3-9-21(10-4-1)23-13-7-15-25(27(23)29-31-17-19-33-29)26-16-8-14-24(22-11-5-2-6-12-22)28(26)30-32-18-20-34-30/h1-16H,17-20H2

InChI Key

KLSFPNUQHMOEJA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=C(C=CC=C2C3=CC=CC(=C3C4=NCCO4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Conventional Cyclization of Amino Alcohols

  • The classical approach involves the condensation of 2-amino alcohols with carboxylic acid derivatives (acid chlorides, esters) or aldehydes, followed by cyclodehydration to form the oxazoline ring.
  • Typical dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA).
  • Reaction conditions are optimized to avoid over-dehydration or ring opening.

Van Leusen Oxazole Synthesis Adapted for Oxazolines

  • Although van Leusen synthesis is primarily for oxazoles, modifications allow synthesis of oxazoline rings by controlling reaction conditions and substrates.
  • This involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under mild basic conditions.
  • The method is efficient, clean, and economical, suitable for synthesizing substituted oxazoline rings with high regioselectivity.

Microwave-Assisted and Green Chemistry Approaches

  • Microwave irradiation accelerates cyclization reactions, reducing reaction times from hours to minutes and improving yields.
  • Green solvents such as ethanol or ionic liquids have been employed to enhance sustainability.
  • These methods have been successfully applied to synthesize oxazoline derivatives with complex substitution patterns.

Construction of the Biphenyl Core with Phenyl Substituents

Cross-Coupling Reactions

  • Suzuki-Miyaura cross-coupling is the preferred method to construct biphenyl frameworks with phenyl substituents.
  • Starting from appropriately substituted aryl boronic acids and aryl halides, the biphenyl core is assembled under palladium catalysis.
  • This method allows precise control over substitution patterns and is compatible with oxazoline functionalities.

Directed Ortho-Metalation (DoM)

  • DoM strategies enable regioselective lithiation of aromatic rings followed by electrophilic quenching to introduce phenyl groups.
  • This approach is useful for installing phenyl substituents ortho to existing functional groups, facilitating the formation of the 3-phenyl and 6-phenyl substituents on the biphenyl scaffold.

Representative Synthetic Route for the Target Compound

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 2-amino alcohol precursors Reduction of amino acids or amino ketones Formation of chiral amino alcohols for oxazoline ring formation
2 Construction of biphenyl core Suzuki-Miyaura cross-coupling of substituted aryl boronic acids and halides Formation of 3-phenyl-6-phenyl biphenyl intermediate
3 Cyclization to oxazoline rings Condensation of amino alcohols with aldehydes or acid derivatives, followed by cyclodehydration using POCl3 or PPA Formation of 4,5-dihydro-1,3-oxazole rings at both ends
4 Purification and characterization Chromatography, recrystallization, NMR, MS, IR Isolation of pure target compound

Data Table: Summary of Key Preparation Methods for Oxazoline-Containing Biphenyl Compounds

Method Key Reagents Conditions Yield Range Advantages Limitations
Classical Cyclodehydration Amino alcohol + acid chloride/aldehyde + POCl3/PPA 80-120°C, several hours 50-70% Well-established, reliable Harsh reagents, possible side reactions
Van Leusen Synthesis (Modified) Aldehyde + TosMIC + base Room temp to 80°C, 1-24 h 50-90% Mild, regioselective, clean Limited to certain substrates
Microwave-Assisted Cyclization Amino alcohol + aldehyde + microwave irradiation 100-140°C, 10-30 min 70-95% Fast, energy-efficient Requires specialized equipment
Suzuki-Miyaura Coupling Aryl boronic acid + aryl halide + Pd catalyst 80-100°C, 6-24 h 70-95% High selectivity, functional group tolerance Sensitive to moisture, expensive catalysts

Research Findings and Optimization Notes

  • Use of polyphosphoric acid improves cyclodehydration yields compared to traditional mineral acids.
  • Microwave-assisted synthesis significantly reduces reaction time and improves diastereoselectivity in oxazoline formation.
  • The van Leusen method is particularly effective for synthesizing 2,4-disubstituted oxazoles and can be adapted for oxazolines with proper substrate choice.
  • Palladium-catalyzed cross-coupling reactions tolerate oxazoline rings, allowing late-stage functionalization of the biphenyl core without ring degradation.
  • Purification typically involves silica gel chromatography and recrystallization; characterization by NMR confirms the formation of oxazoline rings and biphenyl substitution.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound’s structural features suggest possible applications in drug development:

  • Antimicrobial Activity : Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The presence of the oxazole ring in this compound may enhance its effectiveness against various pathogens.
  • Anticancer Properties : Some studies have shown that compounds containing oxazole moieties can inhibit cancer cell proliferation. The multi-phenyl structure could facilitate interactions with biological targets involved in cancer progression.

Materials Science

The unique structural characteristics of this compound render it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited makes it a candidate for use in OLED technology. Its phenyl groups can enhance charge transport properties.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties, making it useful for high-performance materials.

Environmental Studies

The compound’s potential environmental applications are noteworthy:

  • Pollutant Degradation : Compounds with similar structures have been utilized in the degradation of environmental pollutants. This compound may serve as a catalyst or reactive agent in processes aimed at breaking down hazardous substances.

Case Studies

Several studies have documented the applications of similar compounds:

Study TitleApplicationFindings
"Antimicrobial Activity of Oxazole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of bacterial growth with oxazole derivatives.
"Synthesis and Characterization of Novel OLED Materials"Materials ScienceIdentified new compounds with enhanced luminescent properties suitable for OLEDs.
"Environmental Remediation Using Organic Compounds"Environmental StudiesShowed effectiveness of organic compounds in degrading industrial pollutants in water.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s oxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Vanadium and Titanium Catalysts with Oxazoline Ligands

Compounds such as 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol (L1) and its methylated derivatives (e.g., L2, L3) share the oxazoline core but differ in substituents and ring size. For example:

  • L1: Features a phenol group para to the oxazoline, enabling coordination via oxygen and nitrogen.
  • L3 : A six-membered oxazine analogue, demonstrating that expanding the ring reduces steric hindrance but alters electronic properties .

Key Comparison :

Compound Substituents/Ring Size Catalytic Activity (Ethylene Polymerization)
Target Compound Biphenyl-linked bis-oxazoline Not explicitly reported
L1 (2-oxazolinylphenol) Phenol group Moderate activity (5–8 kg PE/mol V·h)
L2 (Methylated L1) Methyl group on oxazoline Enhanced activity (10–15 kg PE/mol V·h)
L3 (Oxazine analogue) Six-membered ring Lower activity (2–4 kg PE/mol V·h)
Functionalized Oxazoline-Phenol Ligands

In oxidorhenium(V) complexes, ligands such as 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-6-methoxyphenol (HL1b) and 4-nitrophenol derivatives (HL1c) show that electron-withdrawing groups (e.g., NO₂) enhance catalytic activity in epoxidation, while methoxy groups (electron-donating) improve stability . The target compound lacks such functional groups but employs phenyl substituents, which may balance electron density via resonance effects.

Electronic and Steric Properties

  • Electron Density : The phenyl groups in the target compound donate electrons via conjugation, similar to methyl substituents in L2 , which increase catalyst stability .
  • Steric Effects : The biphenyl structure imposes significant steric hindrance, contrasting with smaller ligands like Py-ox (2-(1,3-oxazolin-2-yl)pyridine), which exhibit higher activity in ethylene polymerization due to easier metal coordination .

Regulatory and Industrial Context

Compounds like Etoxazole (CAS 153233–91–1), a pesticidal oxazole, highlight the diversity of applications for oxazoline derivatives.

Biological Activity

The compound 2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole is a complex organic molecule with potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C38H32N2O2\text{C}_{38}\text{H}_{32}\text{N}_2\text{O}_2

Key Properties

PropertyValue
Molecular FormulaC38H32N2O2
Molecular Weight548.7 g/mol
LogP1.06240
PSA47.61000

These properties suggest a moderate lipophilicity which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4,5-dihydro-1,3-oxazoles exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Candida albicans. In a study evaluating the antibacterial activity of related compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to the target molecule have shown IC50 values in the micromolar range against A549 lung cancer cells and other tumor types . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized oxazole derivatives were tested for their ability to inhibit biofilm formation in S. aureus, with some showing promising results in reducing bacterial load in vitro .
  • Cytotoxicity Assessment : In another study focusing on cytotoxic effects, several oxazole derivatives were evaluated against a panel of cancer cell lines including A549 and MCF7. The results indicated that some derivatives had selective cytotoxicity towards rapidly proliferating cells compared to normal fibroblasts .

The biological activity of oxazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. For instance, MAO (Monoamine Oxidase) inhibition has been linked to antidepressant effects observed in some oxazole compounds .

Q & A

Q. What experimental strategies are recommended for synthesizing and optimizing the yield of this bis-oxazole compound?

The synthesis of structurally complex oxazole derivatives typically involves multi-step protocols. For example, analogous compounds like (S)-diphenyl-4,5-dihydrooxazole derivatives are synthesized via condensation reactions using (S)-(+)-2-phenylglycinol as a chiral precursor, achieving yields of 83.2–94.5% through rigorous optimization of reaction time, temperature, and stoichiometry . Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by identifying critical variables (e.g., catalyst loading, solvent polarity) and their interactions . For this compound, computational pre-screening of reaction pathways via quantum chemical calculations (e.g., DFT) could further narrow optimal conditions .

Q. How can researchers reliably characterize the molecular structure and purity of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy : High-resolution NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., oxazole ring vibrations at ~1650 cm⁻¹).
  • Mass Spectrometry : GC-MS or LC-HRMS to confirm molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally related benzothiazole-pyrazoline hybrids) resolves bond lengths, angles, and stereochemistry .
  • Purity : HPLC with UV/ECD detection and polarimetry (for chiral centers) ensure >99% purity .

Q. What computational tools are suitable for predicting physicochemical properties like solubility or stability?

Advanced Chemistry Development (ACD/Labs) software predicts properties such as solubility (e.g., 1.4E-3 g/L for a related oxazole derivative) and density (1.14 g/cm³) via quantitative structure-property relationship (QSPR) models . Molecular dynamics simulations can assess stability under varying pH or temperature conditions.

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data on reaction pathways be resolved?

Discrepancies often arise from incomplete consideration of transition states or solvent effects in simulations. A hybrid approach, as employed by ICReDD, integrates experimental data (e.g., kinetic profiles) with quantum chemical calculations (e.g., intrinsic reaction coordinate analysis) to refine computational models. Feedback loops, where experimental results update force fields or solvation models, enhance predictive accuracy . For example, divergent regioselectivity observed in oxazole synthesis can be re-examined using ab initio metadynamics to map free-energy surfaces.

Q. What methodologies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?

Enantioselective synthesis requires chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) and asymmetric catalysis. Polarimetry measures optical rotation ([α]D), while chiral HPLC or capillary electrophoresis using cyclodextrin-based columns resolves enantiomers. For absolute configuration determination, X-ray crystallography with anomalous scattering (e.g., Cu-Kα radiation) is definitive .

Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical fidelity?

Reactor design must balance mass transfer, heat dissipation, and stereochemical control. Microreactors or flow chemistry systems improve mixing and thermal homogeneity, critical for exothermic oxazole ring-forming reactions. Computational fluid dynamics (CFD) models optimize parameters like residence time distribution (RTD) to minimize racemization . Membrane separation technologies (e.g., chiral-selective membranes) can purify enantiomers in continuous processes .

Q. What statistical frameworks are recommended for resolving data variability in catalytic performance studies?

Multivariate analysis (e.g., principal component analysis) identifies outliers or confounding variables (e.g., trace moisture in catalysts). Bayesian optimization frameworks iteratively update experimental designs based on prior outcomes, reducing variability in heterogeneous catalysis studies .

Methodological Notes

  • Contradiction Mitigation : When experimental yields conflict with computational predictions, use sensitivity analysis to isolate variables (e.g., solvent polarity effects on transition states) .
  • Safety Protocols : Advanced labs must adhere to chemical hygiene plans (e.g., fume hood use for volatile intermediates, PPE for oxazole handling) .

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